molecular formula C23H25NO6 B12166284 (4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

Katalognummer: B12166284
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: YVPWJPLGGLAPTA-XUTLUUPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AGN-PC-0KPUI5 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AGN-PC-0KPUI5 involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of high-purity reagents and controlled environments to ensure the desired product is obtained. Common methods include:

Industrial Production Methods

Industrial production of AGN-PC-0KPUI5 typically involves large-scale synthesis using methods such as carbo- and methane-thermal reduction and nitriding. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

AGN-PC-0KPUI5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with AGN-PC-0KPUI5 include:

Major Products Formed

The major products formed from reactions involving AGN-PC-0KPUI5 depend on the specific reaction conditions and reagents used. Common products include various oxidized and reduced forms of the compound, as well as substituted derivatives .

Wissenschaftliche Forschungsanwendungen

AGN-PC-0KPUI5 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of AGN-PC-0KPUI5 involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, altering their function and activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

AGN-PC-0KPUI5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

AGN-PC-0KPUI5 stands out due to its specific reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C23H25NO6

Molekulargewicht

411.4 g/mol

IUPAC-Name

(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3/b21-19+

InChI-Schlüssel

YVPWJPLGGLAPTA-XUTLUUPISA-N

Isomerische SMILES

CC1=C(C=CC(=C1)OC)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)/O

Kanonische SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.